2,6-Dimethylterephthalic acid

概要

説明

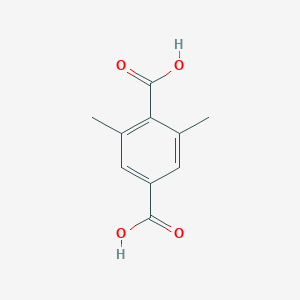

2,6-Dimethylterephthalic acid is an aromatic dicarboxylic acid with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in the synthesis of polymers and other chemical intermediates .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalic acid can be synthesized through various methodsThe reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,6-dimethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese acetate. This method is preferred due to its efficiency and scalability .

化学反応の分析

Schmidt Reaction with Sulfuric and Hydrazoic Acids

2,6-Dimethylterephthalic acid undergoes the Schmidt reaction under specific conditions to yield amino-substituted derivatives.

Reaction Conditions :

-

Reactants: Concentrated sulfuric acid (HSO) and hydrazoic acid (HN) at 0°C.

Mechanism :

-

Protonation : The carboxyl group is protonated by HSO, forming a resonance-stabilized acylium ion.

-

HN3_33 Addition : Hydrazoic acid reacts with the acylium ion, forming an intermediate that releases nitrogen gas (N) upon rearrangement.

-

Migration : A methyl group migrates to the adjacent carbon, driven by steric and electronic stabilization.

Key Observation :

-

The reaction exclusively targets the sterically hindered carboxyl group, demonstrating regioselectivity influenced by methyl substituents .

Regioselectivity in Carboxyl Group Reactivity

The methyl groups at the 2- and 6-positions create steric hindrance, directing reactivity toward the less hindered carboxyl group.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Schmidt reaction | HSO, HN, 0°C | 4-Amino-5-dimethylbenzoic acid | , |

| Esterification | Methanol, acid catalyst | Dimethyl 2,6-dimethylterephthalate | , |

Notes :

Comparative Reactivity with Other Aromatic Acids

This compound exhibits distinct behavior compared to analogs like mesitoic acid (2,4,6-trimethylbenzoic acid):

| Property | This compound | Mesitoic Acid |

|---|---|---|

| Schmidt Reaction Product | 4-Amino-5-dimethylbenzoic acid | Mesidine (2,4,6-trimethylaniline) |

| Steric Hindrance | Moderate | High |

| Reaction Rate | Slower due to hindered carboxyl | Faster at unhindered sites |

Key Insight :

-

Steric hindrance in this compound reduces reaction rates but enhances selectivity for specific pathways .

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 250°C, forming CO and methyl-substituted aromatic fragments .

-

Oxidative Resistance : Stable under mild oxidative conditions (e.g., air at 150°C) but decomposes in the presence of strong oxidizers like KMnO .

Metabolic and Environmental Fate

While not directly studied for this compound, data from structurally related compounds suggest:

科学的研究の応用

2,6-Dimethylterephthalic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.

Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance materials, such as engineering plastics and fibers.

作用機序

The mechanism of action of 2,6-dimethylterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of carboxylic acid groups and the aromatic ring. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, facilitating its use in various applications.

類似化合物との比較

Terephthalic acid: The parent compound without methyl substitutions.

2,5-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 5 positions.

2,4-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dimethylterephthalic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the polymers it forms. This positional isomerism can lead to differences in melting points, solubility, and chemical behavior compared to other dimethylterephthalic acids .

生物活性

2,6-Dimethylterephthalic acid (DMT) is an aromatic dicarboxylic acid with the chemical formula C10H10O4. It is primarily used in the production of polyesters and plastics. This article examines the biological activity of DMT, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Molecular Formula : C10H10O4

- CAS Number : 120-61-6

- Structure : DMT features two carboxylic acid groups attached to a terephthalic backbone, with two methyl groups positioned at the 2 and 6 positions.

Metabolism and Toxicity

DMT is metabolized in the body primarily to terephthalic acid (TPA) through hydrolysis. This metabolic pathway has significant implications for its biological activity and potential toxicity.

Metabolic Pathway

- Absorption : DMT is absorbed and metabolized to TPA.

- Excretion : Approximately 90% of the absorbed DMT is eliminated via urine as TPA .

Toxicity Studies

Several studies have evaluated the acute and chronic toxicity of DMT:

- Acute Toxicity :

-

Chronic Toxicity :

- Long-term feeding studies in rats indicated a No Observed Effect Level (NOEL) for urinary calculi formation at doses of 1,320 mg/kg (males) and 1,790 mg/kg (females) .

- A significant finding was that DMT induces hypercalciuria and urinary acidosis in rats when administered at certain concentrations .

Reproductive and Developmental Toxicity

Research indicates that DMT does not exhibit significant reproductive or developmental toxicity. The data from TPA studies are often used to infer potential health impacts due to the metabolic conversion of DMT to TPA. Notably, TPA has been shown to lack mutagenic or genotoxic effects in various in vitro and in vivo studies .

Irritation Potential

DMT has been reported to cause slight irritation to skin and eyes in animal studies. However, it is not considered a sensitizing agent .

Case Study 1: Urinary Tract Effects

A notable study conducted over a period of 14 days assessed the effects of dietary DMT on male and female rats. Results indicated that high doses led to the formation of renal crystals, with significant implications for urinary tract health. The NOEL for decreased body weight was identified at lower doses compared to those causing urinary calculi formation .

Case Study 2: Inhalation Studies

Inhalation studies lasting up to 90 days revealed mild clinical effects such as nose rubbing and preening in exposed rats. A NOAEL of 16.5 mg/m³ was established for these transient effects .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 4,390 mg/kg (oral) |

| Chronic Toxicity | NOEL for urinary calculi: 1,320 mg/kg (males) |

| Metabolism | Primarily metabolized to TPA; excreted via urine |

| Irritation Potential | Slightly irritating to skin/eyes; not sensitizing |

| Reproductive Toxicity | No significant effects observed |

特性

IUPAC Name |

2,6-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYOFNSIZEILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289227 | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80238-12-6 | |

| Record name | 80238-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。